Fmoc-Phe(3,4-Dimethoxy)-OH
Description
Fmoc-Phe(3,4-Dimethoxy)-OH (CAS: 184962-88-7) is a modified phenylalanine derivative widely used in peptide synthesis. It features a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group on the α-amino group and two methoxy substituents at the 3- and 4-positions of the phenylalanine side chain. Key properties include:
- Molecular formula: C₂₆H₂₅NO₆
- Molecular weight: 447.48 g/mol
- Storage conditions: Recommended storage at 0°C to maintain stability .
This compound is integral to solid-phase peptide synthesis (SPPS), particularly for introducing aromatic residues with enhanced solubility and steric properties. The 3,4-dimethoxy substitution likely improves solubility in organic solvents compared to unmodified phenylalanine derivatives .
Properties
IUPAC Name |
3-(3,4-dimethoxyphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25NO6/c1-31-23-12-11-16(14-24(23)32-2)13-22(25(28)29)27-26(30)33-15-21-19-9-5-3-7-17(19)18-8-4-6-10-20(18)21/h3-12,14,21-22H,13,15H2,1-2H3,(H,27,30)(H,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJRGWWYKCGWQHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Phe(3,4-Dimethoxy)-OH typically involves the protection of the amino group of phenylalanine with an Fmoc group and the introduction of methoxy groups on the aromatic ring. The reaction conditions often include the use of organic solvents and catalysts to facilitate the protection and substitution reactions. The specific synthetic route may vary depending on the desired purity and yield of the final product.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include multiple steps of purification, such as crystallization and chromatography, to obtain the final product suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Fmoc-Phe(3,4-Dimethoxy)-OH undergoes various chemical reactions, including:
Oxidation: The methoxy groups on the aromatic ring can be oxidized to form corresponding quinones.
Reduction: The aromatic ring can undergo reduction reactions to form dihydro derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups can lead to the formation of quinones, while reduction can yield dihydro derivatives. Substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
Peptide Synthesis
Overview:
Fmoc-Phe(3,4-Dimethoxy)-OH is primarily utilized as a building block in solid-phase peptide synthesis (SPPS). Its structure allows for efficient coupling reactions, leading to the formation of complex peptides with high purity.
Key Features:
- High Reactivity: The Fmoc (fluorenylmethyloxycarbonyl) protecting group facilitates selective deprotection under mild conditions.
- Versatility: It can be incorporated into various peptide sequences, enhancing the diversity of synthesized compounds.
Applications in Research:
- Complex Peptide Libraries: Researchers use this compound to create libraries of peptides for drug discovery and functional studies.
- Protein Engineering: It aids in the design of novel proteins with tailored functionalities.
Drug Development
Overview:
this compound plays a crucial role in developing peptide-based therapeutics that target specific biological pathways.
Key Applications:
- Targeted Therapies: The compound is instrumental in designing drugs that interact with particular receptors or enzymes.
- Enhanced Solubility: Its methoxy groups improve the solubility of peptides in aqueous environments, facilitating drug formulation.
Case Study:
A study demonstrated the effectiveness of this compound derivatives in formulating peptide drugs that showed enhanced bioactivity against certain cancer cell lines .
Bioconjugation
Overview:
The unique structure of this compound facilitates bioconjugation processes, allowing for the attachment of peptides to various biomolecules.
Applications:
- Drug Delivery Systems: The compound can be used to create conjugates that enhance the targeting and efficacy of therapeutic agents.
- Imaging Agents: It aids in linking imaging agents to peptides for better visualization in diagnostic applications.
Hydrogel Formation
Overview:
this compound is known for its ability to self-assemble into hydrogels, which have significant applications in tissue engineering and drug delivery.
Key Features:
- Biocompatibility: Hydrogels formed from this compound are non-toxic to mammalian cells and support cell proliferation.
- Controlled Release: They can encapsulate drugs and release them in a controlled manner, improving therapeutic outcomes.
Case Study:
Research indicated that hydrogels made from this compound exhibited antimicrobial properties against both Gram-positive and Gram-negative bacteria. These hydrogels accelerated wound healing in vivo when loaded with therapeutic agents .
Analytical Chemistry
Overview:
In analytical chemistry, this compound serves as a standard for characterizing peptides.
Applications:
- Quality Control: It ensures accuracy in peptide synthesis processes by providing a reference point for purity assessments.
- Characterization Techniques: Used in conjunction with techniques like mass spectrometry and NMR spectroscopy to elucidate peptide structures.
Mechanism of Action
The mechanism of action of Fmoc-Phe(3,4-Dimethoxy)-OH involves its ability to self-assemble into ordered structures, such as hydrogels. The Fmoc group facilitates the formation of π-π interactions, while the methoxy groups enhance the compound’s solubility and stability. These interactions and properties enable the compound to form stable hydrogels that can encapsulate and release bioactive molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Molecular Properties
The table below compares Fmoc-Phe(3,4-Dimethoxy)-OH with other Fmoc-protected phenylalanine derivatives, highlighting substituent effects on molecular properties:
Key Observations:
- Methoxy vs. Halogen Substituents: The methoxy groups in this compound increase molecular weight significantly (447.48 g/mol) compared to halogenated derivatives like Fmoc-Phe(4-F)-OH (405.41 g/mol) or Fmoc-Phe(3-Cl)-OH (421.87 g/mol).
- Fluorine vs. Chlorine : Fluorinated derivatives (e.g., Fmoc-Phe(4-F)-OH) exhibit lower molecular weights and may enhance metabolic stability in drug design, while chlorinated variants (e.g., Fmoc-Phe(3-Cl)-OH) introduce steric bulk and lipophilicity .
Impact on Self-Assembly and Hydrogelation
Studies on Fmoc-phenylalanine derivatives reveal that substituent type and position critically influence self-assembly and hydrogelation:
- Halogenated Derivatives : Single halogen substitutions (F, Cl, Br) at meta or para positions enhance hydrogelation rates and mechanical strength. For example, Fmoc-Phe(4-F)-OH forms stiffer hydrogels than unmodified Fmoc-Phe-OH due to increased hydrophobicity and π-π stacking .
- Methoxy Substitution : The 3,4-dimethoxy groups in this compound likely promote solubility in polar solvents (e.g., DMSO or DMF) while reducing aggregation propensity compared to halogenated analogs. This property is advantageous in SPPS, where solubility during coupling steps is critical .
- Di-Substitution: Compounds like Fmoc-Phe(3,5-DiF)-OH exhibit unique packing modes due to symmetric fluorine placement, leading to distinct nanostructures compared to mono-substituted derivatives .
Biological Activity
Fmoc-Phe(3,4-Dimethoxy)-OH, known as Fmoc-3,4-dimethoxy-L-phenylalanine, is a derivative of phenylalanine that features a fluorenylmethoxycarbonyl (Fmoc) protecting group and two methoxy groups on the aromatic ring. This compound has garnered attention in various fields such as drug development, peptide synthesis, and material science due to its unique structural properties and biological activities.
- Molecular Formula : C26H25NO6
- Molecular Weight : 447.48 g/mol
- Structure : The presence of the Fmoc group allows for the protection of the amino group during peptide synthesis, while the methoxy substitutions enhance solubility and biological interactions .
1. Peptide Synthesis and Drug Development
This compound is primarily utilized in solid-phase peptide synthesis (SPPS), facilitating the construction of complex peptides with high purity. Its unique structure makes it an essential building block in the design of peptide-based drugs targeting specific biological pathways .
2. Antimicrobial Properties
Research has demonstrated significant antimicrobial activity associated with hydrogels formed from Fmoc-protected peptides. For instance, Fmoc-Phe-Phe dipeptide hydrogels exhibit potent antibacterial effects against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. These hydrogels have potential applications in tissue engineering and drug delivery systems due to their ability to encapsulate therapeutic agents while maintaining biocompatibility .
3. Cytocompatibility Studies
Cytotoxicity assessments using MTT assays indicate that this compound-based hydrogels are non-toxic to mammalian cells, making them suitable for therapeutic applications. The ability to support cell proliferation while preventing bacterial growth highlights their dual functionality in biomedical applications .
Case Study 1: Antibacterial Hydrogel Development
A study explored the self-assembly of Fmoc-Phe-Phe into hydrogels that serve as scaffolds for controlled drug release. The hydrogels demonstrated significant antibacterial activity against common pathogens and were shown to accelerate wound healing in in vivo models when loaded with therapeutic agents .
Case Study 2: Neuropeptide Research
In neuroscience research, this compound is utilized to synthesize neuropeptides that interact with specific receptors in the nervous system. This has implications for understanding neurological disorders and developing targeted treatments .
Data Table: Comparison of Related Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Fmoc-(R)-3-Amino-3-(3,4-dimethoxy-phenyl)-propionic acid | Similar Fmoc protection; different methoxy substitution | Different biological activity due to stereochemistry |
| Fmoc-(S)-3-Amino-3-(3,5-dimethoxy-phenyl)-propionic acid | Similar Fmoc protection; varied methoxy substitution | Potentially different pharmacological properties |
| Fmoc-D-beta-Phe(2,3-dimethoxy)-OH | Similar Fmoc protection; different phenyl substitution | Used in diverse peptide synthesis contexts |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
